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Introduction
The accurate quantification of protein expression is fundamental to understanding cellular

processes and is a cornerstone of drug discovery and development. Traditional methods for

protein quantification, such as Western blotting and ELISA, often face challenges related to

antibody availability and specificity, limited dynamic range, and laborious workflows. The HiBiT

Protein Tagging System offers a sensitive, reliable, and streamlined alternative for quantifying

protein abundance.[1][2] This bioluminescence-based method utilizes a small 11-amino-acid

peptide tag (HiBiT) that can be attached to a protein of interest.[1][3] The HiBiT tag binds with

high affinity to the complementary LgBiT protein, reconstituting a bright and stable NanoBiT®

luciferase enzyme.[1][4] The resulting luminescent signal is directly proportional to the amount

of HiBiT-tagged protein, enabling precise quantification over a broad dynamic range.[5][6] This

technology is particularly advantageous for studying endogenously expressed proteins, as the

small size of the HiBiT tag allows for efficient insertion into the genome using CRISPR/Cas9

gene editing with minimal impact on protein function.[3][7][8]
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The HiBiT assay is based on the principles of enzyme complementation. The NanoLuc®

luciferase is split into two subunits: the large subunit, LgBiT (18 kDa), and the small, 11-amino-

acid peptide, HiBiT.[9] These subunits have a very high affinity for each other and, upon

binding, reconstitute a functional luciferase enzyme that generates a bright, glow-type

luminescent signal in the presence of the furimazine substrate.[1][4] The intensity of this signal

is directly proportional to the amount of HiBiT-tagged protein present in the sample.[10][11]

This relationship holds true over a wide linear dynamic range of at least seven orders of

magnitude, allowing for the detection of less than 1 attomole of HiBiT-tagged protein.[1][6]

The versatility of the HiBiT system allows for the quantification of proteins in various cellular

locations through different assay formats:

Lytic Assay: For measuring total intracellular protein levels. Cells are lysed, and the detection

reagent containing LgBiT and substrate is added.[5][6]

Extracellular Assay: For quantifying cell surface or secreted proteins. A non-lytic detection

reagent is added to live cells, measuring only the HiBiT-tagged proteins accessible in the

extracellular environment.[12]

Blotting Assay: For detecting proteins separated by SDS-PAGE and transferred to a

membrane, offering a sensitive alternative to traditional Western blotting.[8]

Applications in Research and Drug Development
The HiBiT assay has a broad range of applications, making it a valuable tool for both basic

research and drug development.

Endogenous Protein Quantification: The small size of the HiBiT tag is ideal for

CRISPR/Cas9-mediated knock-in at endogenous loci, enabling the study of proteins at

physiological expression levels without the artifacts associated with overexpression.[3][13]

Targeted Protein Degradation: The HiBiT system is well-suited for studying targeted protein

degradation, for example, by proteolysis-targeting chimeras (PROTACs). The assay can be

used to generate dose-response curves and determine key parameters like DC50 and Dmax

for degrader compounds.[14]
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GPCR and Receptor Dynamics: The technology can be used to monitor G protein-coupled

receptor (GPCR) and other cell surface receptor trafficking, including ligand-induced

internalization.[15][16][17]

Protein-Protein Interactions: While the high-affinity HiBiT/LgBiT interaction is primarily for

quantification, the broader NanoBiT® system, which uses a low-affinity SmBiT tag, is

designed for studying protein-protein interactions.[9]

Viral Research: The HiBiT tag can be inserted into viral genomes to study viral protein

expression and replication.

Quantitative Data Summary
The HiBiT assay provides highly quantitative data, as illustrated in the following tables which

summarize typical findings from various applications.

Parameter Value Reference Application

Limit of Detection < 10^-19 moles General Protein Quantification

Linear Dynamic Range > 7 orders of magnitude General Protein Quantification

Assay Time (Lytic) ~10 minutes
Intracellular Protein

Quantification

Assay Time (Blotting)
Significantly faster than

Western blot

Protein detection on

membranes

Application Analyte Key Quantitative Metrics

Targeted Protein Degradation HiBiT-BRD4 DC50, Dmax

GPCR Internalization HiBiT-tagged GPCR % Internalization, EC50

Endogenous Protein

Expression
CRISPR HiBiT-tagged protein

Relative Luminescence Units

(RLU)

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7152755/
https://www.researchgate.net/publication/339566643_The_luminescent_HiBiT_peptide_enables_selective_quantitation_of_GPCR_ligand_engagement_and_internalization_in_living_cells
https://www.promega.jp/resources/pubhub/features/understanding-appetite/
https://www.promegaconnections.com/a-bit-or-bret-which-is-better/
https://www.benchchem.com/product/b15559991/docs?utm_src=pdf-body#quantifying-protein-expression-with-the-hibit-assay-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Quantifying Intracellular Protein Expression
using the Nano-Glo® HiBiT Lytic Detection System
This protocol is designed for the quantification of total HiBiT-tagged protein in a cell lysate.

Materials:

Cells expressing a HiBiT-tagged protein of interest

White, opaque 96-well plates suitable for luminescence measurements

Nano-Glo® HiBiT Lytic Buffer (or equivalent)

Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and furimazine substrate)

Luminometer

Procedure:

Cell Plating: Plate cells expressing the HiBiT-tagged protein in a 96-well plate at a desired

density and allow them to attach overnight. Include appropriate controls, such as untagged

parental cells.

Cell Treatment (Optional): If studying the effect of a compound, treat the cells for the desired

time and concentration.

Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by diluting the

substrate in the lytic buffer according to the manufacturer's instructions.

Lysis and Detection:

Remove the culture medium from the cells.

Add a volume of the prepared detection reagent to each well equal to the original volume

of culture medium.

Mix on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow

for the association of HiBiT and LgBiT.
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Luminescence Measurement: Measure the luminescence using a plate reader. The signal is

stable for several hours.[5]

Data Analysis: Subtract the background luminescence from the untagged control cells. The

resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.

Protocol 2: Monitoring Cell Surface Protein Expression
using the Nano-Glo® HiBiT Extracellular Detection
System
This protocol allows for the quantification of HiBiT-tagged proteins localized to the plasma

membrane or secreted into the medium.

Materials:

Live cells expressing a HiBiT-tagged cell surface or secreted protein

White, opaque 96-well plates

Nano-Glo® HiBiT Extracellular Detection System (containing LgBiT protein and furimazine

substrate in a non-lytic buffer)

Luminometer

Procedure:

Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1.

Reagent Preparation: Prepare the Nano-Glo® HiBiT Extracellular Detection Reagent

according to the manufacturer's instructions.

Detection:

Add the prepared detection reagent directly to the wells containing the live cells in their

culture medium.
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Incubate at room temperature for the time recommended by the manufacturer to allow for

signal development.

Luminescence Measurement: Measure the luminescence using a plate reader.

Data Analysis: Analyze the data as described in Protocol 1. For internalization studies, the

decrease in luminescence over time or in response to a ligand can be quantified.[15][16]

Protocol 3: CRISPR/Cas9-Mediated Endogenous
Tagging with HiBiT
This protocol provides a general workflow for inserting the HiBiT tag into an endogenous gene

locus.

Materials:

Target cell line

CRISPR/Cas9 components: Cas9 nuclease and a guide RNA (gRNA) specific to the target

insertion site

Donor DNA template containing the HiBiT sequence flanked by homology arms

corresponding to the genomic sequences upstream and downstream of the insertion site

Transfection or electroporation reagents

Single-cell cloning supplies (e.g., 96-well plates, cloning cylinders)

Genomic DNA extraction kit and PCR reagents for verification

Procedure:

gRNA Design and Validation: Design and validate a gRNA that directs Cas9 to create a

double-strand break at the desired insertion site (e.g., at the N- or C-terminus of the protein-

coding sequence).

Donor Template Design: Design a donor DNA template (e.g., a plasmid or a single-stranded

oligonucleotide) containing the HiBiT coding sequence flanked by 5' and 3' homology arms.
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Transfection/Electroporation: Co-deliver the Cas9 protein/mRNA, gRNA, and the donor DNA

template into the target cells.

Single-Cell Cloning: After a recovery period, isolate single cells to establish clonal

populations.

Screening for Positive Clones:

Expand the clonal populations.

Screen for HiBiT expression using the Nano-Glo® HiBiT Lytic Detection System (Protocol

1).

Verify the correct integration of the HiBiT tag at the genomic level by PCR and

sequencing.

Functional Validation: Characterize the HiBiT-tagged protein to ensure its function is not

compromised by the tag.
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Caption: Mechanism of the HiBiT Assay.
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Caption: Lytic Assay Workflow.
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Caption: GPCR Internalization Monitoring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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